Benzyl ferulate
Overview
Description
Benzyl ferulate is an ester derivative of ferulic acid, a widespread phenolic compound found in plant cell walls. It is formed by the esterification of ferulic acid with benzyl alcohol. The compound has the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.31 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl ferulate can be synthesized through the esterification of ferulic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of enzymatic catalysis, such as lipase, has also been explored for the green synthesis of this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to benzyl ferulic alcohol using reducing agents such as sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base
Major Products:
Oxidation: Benzyl ferulic acid.
Reduction: Benzyl ferulic alcohol.
Substitution: Various benzyl-substituted ferulates
Scientific Research Applications
Benzyl ferulate has garnered significant interest in scientific research due to its diverse applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating cancer, diabetes, and cardiovascular diseases.
Industry: Utilized in the formulation of cosmetics and food preservatives due to its antioxidant properties
Mechanism of Action
Benzyl ferulate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. The compound interacts with various molecular targets, including reactive oxygen species and enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Benzyl ferulate is similar to other ferulate esters, such as ethyl ferulate and methyl ferulate. it is unique due to the presence of the benzyl group, which enhances its lipophilicity and antioxidant activity. Similar compounds include:
- Ethyl ferulate
- Methyl ferulate
- Propyl ferulate
These compounds share similar antioxidant properties but differ in their solubility and bioavailability .
Properties
IUPAC Name |
benzyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-11-13(7-9-15(16)18)8-10-17(19)21-12-14-5-3-2-4-6-14/h2-11,18H,12H2,1H3/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAPHTCUSDTZAT-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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